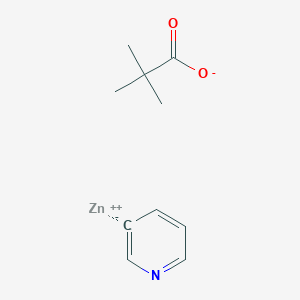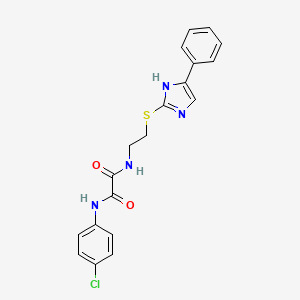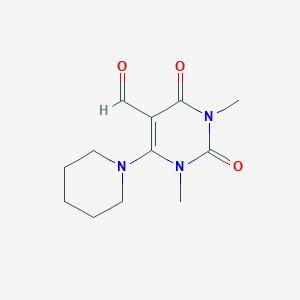
(Pyridin-3-yl)zinc pivalate (1.07 mmol/g)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Pyridin-3-yl)zinc pivalate (1.07 mmol/g) is a useful research compound. Its molecular formula is C10H13NO2Zn and its molecular weight is 244.6. The purity is usually 95%.
BenchChem offers high-quality (Pyridin-3-yl)zinc pivalate (1.07 mmol/g) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Pyridin-3-yl)zinc pivalate (1.07 mmol/g) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
- Zinc complexes, including those with pyridinyl ligands, have been shown to act as effective catalysts in various reactions. For instance, zinc(II) acetate complexes with pyrazolylpyridine ligands have demonstrated efficacy in catalyzing the cycloaddition between CO2 and epoxides under mild conditions, highlighting their potential in carbon dioxide utilization and organic synthesis (Shin et al., 2017).
Structural and Functional Modeling
- Zinc(II) complexes serve as structural and functional models for biological enzymes. A study reported the synthesis of a dinuclear zinc(II) complex, acting as a model for zinc phosphoesterases with dinuclear active sites. This complex was explored for its hydrolytic efficacy, showing promise in understanding enzyme mechanisms (Das et al., 2014).
Luminescence and Photophysical Properties
- Zinc(II) complexes have also been investigated for their luminescent properties, with several studies focusing on their potential applications in optoelectronics and light-emitting devices. For example, blue-emitting zinc(II) complexes have been synthesized and characterized, with their luminescent properties being attributed to interligand charge-transfer transitions (Ardizzoia et al., 2014).
Coordination Polymers and Network Formation
- The ability of zinc complexes with pyridinyl-based ligands to form coordination polymers and networks has been extensively studied. These materials are of interest for their structural diversity, potential porosity, and applications in gas storage, separation, and catalysis. Zinc complexes with flexible unsymmetrical bis(pyridyl) ligands have led to the formation of various coordination polymers, showcasing the influence of ligand design on the architectures and properties of the resulting materials (Zhao et al., 2015).
Supramolecular Chemistry
- The design and synthesis of zinc complexes with pyridinyl ligands have further contributed to the field of supramolecular chemistry. These complexes often exhibit interesting assembly behaviors and intermolecular interactions, leading to the formation of complex structures with potential applications in molecular recognition, sensing, and materials science (Kitanovski & Počkaj, 2021).
Properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGGRRFLTIBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)
![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2592688.png)


![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)
![N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2592695.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2592697.png)
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592700.png)
![N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592702.png)
![2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide](/img/structure/B2592703.png)
![3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592704.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2592708.png)

